Diethyl benzo[b]thiophen-3-ylmethylphosphonate
Overview
Description
Diethyl benzo[b]thiophen-3-ylmethylphosphonate is an organophosphorus compound with the molecular formula C₁₃H₁₇O₃PS It features a benzo[b]thiophene ring system substituted with a diethyl phosphonate group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl benzo[b]thiophen-3-ylmethylphosphonate typically involves the following steps:
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Formation of the Benzo[b]thiophene Ring: : The benzo[b]thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis. These methods involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions .
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Phosphonation: : The introduction of the diethyl phosphonate group is achieved through a phosphonation reaction. This can be done by reacting the benzo[b]thiophene derivative with diethyl phosphite in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an inert solvent like tetrahydrofuran or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl benzo[b]thiophen-3-ylmethylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine or phosphine oxide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under reflux conditions.
Substitution: Bromine, nitric acid; reactions are conducted in solvents like acetic acid or chloroform at controlled temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Phosphines, phosphine oxides.
Substitution: Halogenated or nitrated benzo[b]thiophene derivatives.
Scientific Research Applications
Diethyl benzo[b]thiophen-3-ylmethylphosphonate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: It is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.
Mechanism of Action
The mechanism of action of diethyl benzo[b]thiophen-3-ylmethylphosphonate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzo[b]thiophene ring system can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
Diethyl benzo[b]thiophen-2-ylmethylphosphonate: Similar structure but with the phosphonate group at the 2-position.
Diethyl benzo[b]furan-3-ylmethylphosphonate: Contains an oxygen atom in place of sulfur in the ring.
Diethyl thiophen-3-ylmethylphosphonate: Lacks the fused benzene ring, making it a simpler thiophene derivative.
Uniqueness
Diethyl benzo[b]thiophen-3-ylmethylphosphonate is unique due to the presence of both the benzo[b]thiophene ring and the diethyl phosphonate group. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal and materials chemistry.
Properties
IUPAC Name |
3-(diethoxyphosphorylmethyl)-1-benzothiophene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17O3PS/c1-3-15-17(14,16-4-2)9-11-10-18-13-8-6-5-7-12(11)13/h5-8,10H,3-4,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBDCBONPMJYAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CSC2=CC=CC=C21)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17O3PS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10508709 | |
Record name | Diethyl [(1-benzothiophen-3-yl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10508709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80090-41-1 | |
Record name | Diethyl [(1-benzothiophen-3-yl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10508709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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